molecular formula C18H20N4O3 B5768920 N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide

N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide

Cat. No. B5768920
M. Wt: 340.4 g/mol
InChI Key: BQNZUBKHETTWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide, also known as ADMAH, is a hydrazinecarboxamide derivative that has been extensively studied for its potential therapeutic applications. ADMAH is a small molecule that has shown promising results in preclinical studies as an anticancer agent.

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide is not fully understood. However, it is believed that N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide exerts its anticancer activity by disrupting the microtubule network in cancer cells. Microtubules are essential for cell division, and disrupting them can lead to cell death. N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has been shown to have low toxicity in normal cells and tissues. In addition to its anticancer activity, N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has also been shown to have anti-inflammatory and antioxidant properties. N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide in lab experiments is its low toxicity in normal cells and tissues. This allows for higher concentrations of the compound to be used in experiments without causing damage to normal cells. However, one of the limitations of using N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide. One area of research is to further elucidate the mechanism of action of N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide and identify potential molecular targets for the compound. Another area of research is to optimize the synthesis method of N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide to improve its yield and purity. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide in vivo. Finally, clinical trials are needed to determine the potential therapeutic applications of N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide in humans.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide is a hydrazinecarboxamide derivative that has shown promising results in preclinical studies as an anticancer agent. N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has low toxicity in normal cells and tissues, and has also been shown to have anti-inflammatory and antioxidant properties. Future research on N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide should focus on elucidating its mechanism of action, optimizing its synthesis method, and evaluating its efficacy and safety in vivo and in clinical trials.

Synthesis Methods

N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide can be synthesized by reacting 4-acetylphenylhydrazine with 3-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine. The product is then purified by column chromatography to obtain pure N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide. The purity of the compound can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Preclinical studies have shown that N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the microtubule network in cancer cells.

properties

IUPAC Name

1-(4-acetylphenyl)-3-[[3-(dimethylamino)benzoyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12(23)13-7-9-15(10-8-13)19-18(25)21-20-17(24)14-5-4-6-16(11-14)22(2)3/h4-11H,1-3H3,(H,20,24)(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNZUBKHETTWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-{[3-(dimethylamino)phenyl]carbonyl}hydrazinecarboxamide

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